N-(3-acetamidophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide N-(3-acetamidophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 932485-76-2
VCID: VC4270807
InChI: InChI=1S/C21H22N4O3S/c1-14(26)23-16-5-4-6-17(11-16)24-20(27)13-29-21-22-12-19(25(21)2)15-7-9-18(28-3)10-8-15/h4-12H,13H2,1-3H3,(H,23,26)(H,24,27)
SMILES: CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC
Molecular Formula: C21H22N4O3S
Molecular Weight: 410.49

N-(3-acetamidophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

CAS No.: 932485-76-2

Cat. No.: VC4270807

Molecular Formula: C21H22N4O3S

Molecular Weight: 410.49

* For research use only. Not for human or veterinary use.

N-(3-acetamidophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide - 932485-76-2

Specification

CAS No. 932485-76-2
Molecular Formula C21H22N4O3S
Molecular Weight 410.49
IUPAC Name N-(3-acetamidophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H22N4O3S/c1-14(26)23-16-5-4-6-17(11-16)24-20(27)13-29-21-22-12-19(25(21)2)15-7-9-18(28-3)10-8-15/h4-12H,13H2,1-3H3,(H,23,26)(H,24,27)
Standard InChI Key LNGWVVXYHJRDOL-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC

Introduction

N-(3-acetamidophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound belonging to the class of thioacetamides. It features an imidazole moiety and has garnered significant interest due to its potential pharmacological applications, particularly in medicinal chemistry. The compound's structure includes functional groups known to influence biological activity, making it a promising candidate for further research in drug development.

Synthesis Methods

The synthesis of N-(3-acetamidophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide involves several chemical steps. These steps are designed to efficiently combine the necessary components to form the desired compound. The process typically requires careful control of reaction conditions to ensure high yield and purity.

Synthesis Steps:

  • Starting Materials Preparation: Preparation of the necessary starting materials, such as the imidazole derivative and the acetamidophenyl component.

  • Nucleophilic Substitution: The imidazole derivative undergoes nucleophilic substitution to introduce the thio group.

  • Coupling Reaction: The thio group is then coupled with the acetamidophenyl component to form the final compound.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly as an inhibitor for certain enzymes involved in metabolic diseases. Studies suggest that compounds with similar structures exhibit competitive inhibition characteristics, which can be quantified using IC50 values in enzyme assays.

Potential Therapeutic Targets:

  • α-Glucosidase Inhibition: The compound may act as an inhibitor for α-glucosidase, an enzyme involved in carbohydrate metabolism.

  • Metabolic Diseases: Its potential therapeutic benefits include the treatment of metabolic diseases by modulating enzyme activity.

Research Findings

Research on N-(3-acetamidophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is focused on understanding its biological activity and potential therapeutic applications. The compound's mechanism of action likely involves binding to the active site of target enzymes, altering their conformation and inhibiting their activity.

Key Research Highlights:

  • Enzyme Inhibition: The compound shows promise as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

  • Biological Activity: Its biological activity is influenced by the presence of functional groups such as amide and thioether.

Data Tables

While specific data tables for this compound are not available in the provided search results, general information about its structure and potential applications can be summarized as follows:

PropertyDescription
Chemical ClassThioacetamides
Functional GroupsAmide, thioether, imidazole
Synthesis PathwaysNucleophilic substitutions and coupling reactions
Potential ApplicationsEnzyme inhibition, particularly for metabolic diseases

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